molecular formula C10H13BrOZn B14901180 2-[(i-Propyloxy)methyl]phenylZinc bromide

2-[(i-Propyloxy)methyl]phenylZinc bromide

Cat. No.: B14901180
M. Wt: 294.5 g/mol
InChI Key: MRYSWSUTQHITIR-UHFFFAOYSA-M
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Description

2-[(Iso-propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic reagent. The presence of the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Iso-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(Iso-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-[(Iso-propyloxy)methyl]bromobenzene+Zn2-[(Iso-propyloxy)methyl]phenylzinc bromide\text{2-[(Iso-propyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{2-[(Iso-propyloxy)methyl]phenylzinc bromide} 2-[(Iso-propyloxy)methyl]bromobenzene+Zn→2-[(Iso-propyloxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Iso-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions. It is highly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

    Conditions: Typically carried out in THF or other polar aprotic solvents at temperatures ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions are substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-[(Iso-propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as electronic components and specialty chemicals.

Mechanism of Action

The compound exerts its effects through nucleophilic substitution reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

Compared to similar compounds, 2-[(Iso-propyloxy)methyl]phenylzinc bromide offers enhanced reactivity and selectivity due to the presence of the iso-propyloxy group. This makes it particularly useful in reactions requiring high precision and yield.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);propan-2-yloxymethylbenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-9(2)11-8-10-6-4-3-5-7-10;;/h3-6,9H,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MRYSWSUTQHITIR-UHFFFAOYSA-M

Canonical SMILES

CC(C)OCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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